![molecular formula C10H11Cl2N3O2S B4765748 N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide](/img/structure/B4765748.png)
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide involves its binding to the active site of carbonic anhydrase, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. Additionally, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its well-characterized mechanism of action and biochemical effects. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes and diseases. However, one limitation of using N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for research on N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, including the development of more potent and selective carbonic anhydrase inhibitors, the investigation of its potential therapeutic applications in various diseases, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to elucidate the potential toxic effects of N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide and to develop safer and more effective methods for its use in scientific research.
In conclusion, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a promising compound that has been widely studied for its potential applications in scientific research. Its well-characterized mechanism of action and various biochemical and physiological effects make it a useful tool for studying the role of carbonic anhydrase in various physiological processes and diseases. However, further research is needed to fully understand its potential therapeutic applications and to develop safer and more effective methods for its use in lab experiments.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes, including the regulation of acid-base balance, and has been implicated in the development of certain diseases such as glaucoma and epilepsy. By inhibiting this enzyme, N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide may have therapeutic potential for these and other diseases.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2S/c1-17-5-8(16)14-15-10(18)13-7-4-2-3-6(11)9(7)12/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRRQCWNOPLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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